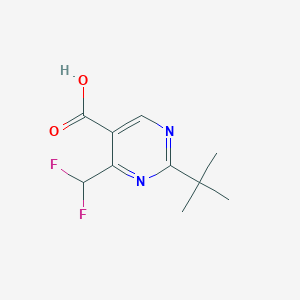

2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid

Description

2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a fluorinated pyrimidine derivative characterized by a tert-butyl group at the 2-position and a difluoromethyl substituent at the 4-position of the pyrimidine ring. Fluorine substituents, as highlighted in , significantly influence physicochemical properties such as lipophilicity, metabolic stability, and bioavailability by altering electronic and steric profiles .

Properties

Molecular Formula |

C10H12F2N2O2 |

|---|---|

Molecular Weight |

230.21 g/mol |

IUPAC Name |

2-tert-butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C10H12F2N2O2/c1-10(2,3)9-13-4-5(8(15)16)6(14-9)7(11)12/h4,7H,1-3H3,(H,15,16) |

InChI Key |

CPCHBXGTUMKLOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=C(C(=N1)C(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Ring Formation and Substitution

The pyrimidine core is typically synthesized via condensation reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds or their equivalents. The tert-butyl group at the 2-position can be introduced either by using a tert-butyl-substituted precursor or by alkylation of a suitable intermediate.

Introduction of the Difluoromethyl Group

The difluoromethyl substituent at the 4-position is introduced using specialized fluorination reagents or through substitution reactions involving difluoromethyl-containing building blocks. Common reagents include difluoromethyl halides or difluoromethyl sulfonyl derivatives.

Carboxylic Acid Functionalization at the 5-Position

The carboxylic acid group is generally introduced via oxidation of a methyl or aldehyde precursor at the 5-position or by direct incorporation during ring formation. Protection of the acid group as esters (e.g., tert-butyl esters) is common to facilitate subsequent synthetic steps.

Protection and Deprotection

Protecting groups such as tert-butyl esters are employed to mask the carboxylic acid during intermediate steps. Deprotection is typically achieved using acids like trimethylsilyl iodide (TMSI) under controlled temperatures (-10°C to 25°C), often in solvents such as acetonitrile or dichloromethane, to yield the free acid.

Reaction Conditions and Solvent Systems

According to patent WO2014200786A1, the following reaction conditions and solvents are preferred for key steps in the synthesis:

| Step | Reaction Type | Solvents | Temperature Range | Time | Notes |

|---|---|---|---|---|---|

| B (Sulfonylation) | Sulfonyl halide reaction with pyrimidine intermediate | DCE, THF, DMF, NMP, DMSO, 1,4-dioxane, DMAc, toluene, xylenes, chlorobenzene, trifluorotoluene, 2-methyl-THF, acetonitrile | 25°C to 100°C (typically 60-85°C) | 2 to 72 hours (typically 8-24 hours) | THF and acetonitrile preferred solvents |

| C (Nucleophilic substitution) | Reaction with thiols (e.g., 2-mercaptoacetic acid) | Organic solvents (not specified) | 30°C to 90°C (typically 45-70°C) | 18 to 30 hours | Preferred nucleophile: 2-mercaptoacetic acid |

| E (Hydrogenation or deprotection) | Boc protecting group removal with acids like TMSI | MeCN, DCM | -20°C to room temperature (typically 0 to 10°C) | ≥1 hour | TMSI amount: 0.2 to 1.5 equivalents |

The term "about" in temperature and time refers to ±5% to ±15% variation.

Tertiary amine bases such as triethylamine, DIPEA, 4-NMM, and 4-dimethylaminopyridine are used to facilitate sulfonylation reactions, typically over 10 minutes to 10 hours.

Reagents and Equivalents

- Sulfonyl halide reagents are used in approximately 1 to 6 equivalents per equivalent of the pyrimidine intermediate.

- Acids for deprotection (e.g., TMSI) are used in about 1.0 to 2.0 equivalents, preferably 1.2 to 1.5 equivalents.

- Thiol nucleophiles such as 2-mercaptoacetic acid are used in 1 to 10 equivalents, typically 3 to 6 equivalents.

- Hydrogen gas or other hydrogen sources are employed in at least stoichiometric amounts for hydrogenation steps.

Typical Workup and Purification

- After reaction completion, aqueous workup involves washing with water, sodium chloride solution, and sodium bicarbonate solution to remove impurities.

- Organic layers are concentrated under reduced pressure at 40–50°C.

- Crystallization is induced by seeding and controlled cooling with addition of antisolvents such as heptanes.

- Filtration and washing yield the purified product.

Research Outcomes and Optimization

- The reaction conditions have been optimized to balance yield, purity, and reaction time, with typical yields reported in patent literature ranging from moderate to high (exact numerical yields are proprietary).

- Temperature control is critical during sensitive steps such as deprotection to avoid decomposition.

- Use of preferred solvents like THF and acetonitrile improves solubility and reaction efficiency.

- Tertiary amine bases enhance reaction rates and selectivity during sulfonylation.

- The use of seed crystals and controlled cooling improves crystallinity and purity of the final acid product.

Summary Table of Key Preparation Parameters

| Parameter | Range / Value | Preferred Condition | Purpose / Effect |

|---|---|---|---|

| Sulfonyl halide equivalents | 1 to 6 eq. | 3 to 6 eq. | Ensures complete reaction |

| Tertiary amine bases | TEA, DIPEA, 4-NMM, DMAP | DIPEA preferred | Base catalysis |

| Sulfonylation temperature | 25–100°C | 60–85°C | Optimal reaction rate |

| Sulfonylation time | 2–72 h | 8–24 h | Reaction completion |

| Nucleophile equivalents (thiols) | 1–10 eq. | 3–6 eq. | Drives substitution |

| Deprotection acid equivalents (TMSI) | 0.2–1.5 eq. | 1.2–1.4 eq. | Efficient Boc removal |

| Deprotection temperature | -20 to 25°C | 0–10°C | Avoids side reactions |

| Solvents | THF, acetonitrile, DCM, others | THF and MeCN preferred | Solubility and reactivity |

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative with a tert-butyl group at the second position, a difluoromethyl group at the fourth position, and a carboxylic acid group at the fifth position of the pyrimidine ring. It has a molecular formula of C10H12F2N2O2 and a molecular weight of 230.21 g/mol. The compound's structure allows for chemical interactions and potential applications in medicinal chemistry and material science.

Applications

2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid has applications across multiple fields. It is used as a building block in the synthesis of complex organic molecules. It is also studied for its potential biological activity and interactions with biomolecules, as well as investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals. It may also be used in the development of agrochemicals and materials science.

Scientific Research

2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

- Chemistry It can be used as a building block in the synthesis of more complex organic molecules.

- Biology It can be studied for its potential biological activity and interactions with biomolecules.

- Medicine It can be investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

- Industry It can be used in the development of agrochemicals and materials science.

Pyrazolo[1,5-a]pyrimidine Derivatives

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the carboxylic acid group can facilitate interactions with biological targets through hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Differences

- Difluoromethyl (-CF₂H) vs. trifluoromethyl (-CF₃): The -CF₂H group offers intermediate electronegativity and lower lipophilicity compared to -CF₃, which may balance metabolic stability and solubility . Carboxylic Acid (-COOH) vs. Ester (-COOEt): The carboxylic acid enhances hydrogen-bonding capacity and ionic interactions, whereas ester derivatives (e.g., ) improve bioavailability by increasing passive diffusion .

Biological Activity

2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes recent findings regarding its biological activity, structure–activity relationships (SAR), and pharmacological profiles.

The compound features a tert-butyl group and a difluoromethyl substituent, which are crucial for its biological activity. The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives, incorporating various functional groups to enhance efficacy against specific biological targets.

Anti-inflammatory Effects

Recent studies have demonstrated that 2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process.

- Inhibition of COX Enzymes : The compound's IC50 values against COX-1 and COX-2 have been reported, indicating its potency in suppressing inflammatory pathways. For instance, related pyrimidine derivatives exhibited IC50 values ranging from 19.45 μM for COX-1 to as low as 0.04 μM for COX-2, suggesting that modifications on the pyrimidine core can enhance COX-2 selectivity and potency .

| Compound | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|

| 2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 μM | N/A |

Anticancer Activity

The compound has also been evaluated for its anticancer potential, particularly against various cancer cell lines. It demonstrated selective cytotoxicity towards cancerous cells while exhibiting lower toxicity towards normal cells.

- Cell Proliferation Inhibition : In vitro assays showed that the compound significantly inhibited the proliferation of MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil . This selectivity indicates a promising therapeutic window for further development.

| Cell Line | IC50 Value (μM) | Comparison with 5-FU |

|---|---|---|

| MDA-MB-231 | TBD | Better |

| MCF10A (normal) | TBD | Higher |

The mechanism through which 2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid exerts its effects is linked to its interaction with key signaling pathways involved in inflammation and cancer progression. Molecular docking studies suggest that the compound binds effectively to target proteins, influencing their activity and downstream effects .

Structure–Activity Relationships (SAR)

The presence of electron-donating groups such as tert-butyl and difluoromethyl enhances the compound's binding affinity to target enzymes, thereby improving its biological efficacy. Variations in these substituents have been systematically studied to optimize the pharmacological profile of pyrimidine derivatives .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Carrageenan-Induced Edema Model : In this model, compounds similar to 2-(Tert-butyl)-4-(difluoromethyl)pyrimidine-5-carboxylic acid showed significant reductions in paw edema compared to controls, demonstrating potent anti-inflammatory activity .

- Cancer Metastasis Models : In vivo studies involving metastasis models indicated that treatment with this compound resulted in reduced metastatic nodules compared to untreated controls, underscoring its potential as an anticancer agent .

Q & A

Basic Research Question

- LCMS/HPLC : Essential for tracking reaction progress and assessing purity. For example, LCMS data (e.g., m/z 338 [M+H] for free acids) and HPLC retention times help distinguish between ester and acid forms .

- NMR Spectroscopy : H and F NMR are critical for confirming the tert-butyl group (δ ~1.3 ppm for 9H) and difluoromethyl moiety (δ ~5.5 ppm, J = 60–70 Hz for CFH) .

- X-ray Crystallography : Resolves stereochemical uncertainties in crystalline derivatives, as seen in structurally related pyrimidine-carboxylic acids .

How can researchers optimize reaction yields for large-scale synthesis?

Advanced Research Question

- Solvent selection : Use polar aprotic solvents (e.g., DMF or 1,4-dioxane) to enhance solubility of intermediates, as shown in Suzuki-Miyaura couplings for pyrimidine derivatives .

- Catalyst tuning : Optimize Pd or Cu catalyst loading (e.g., 5–10 mol%) to balance cost and efficiency. For example, Pd(PPh)Cl improved cross-coupling yields in analogous reactions .

- Temperature control : Stepwise heating (e.g., 80°C for boronic acid couplings) minimizes side reactions while ensuring complete conversion .

Data Contradiction Note : Conflicting reports on hydrolysis efficiency (e.g., ethyl ester vs. tert-butyl ester stability) require pH-controlled hydrolysis (pH 5–6) to avoid over-acidification and byproduct formation .

What strategies guide structure-activity relationship (SAR) studies for this compound in medicinal chemistry?

Advanced Research Question

- Functional group modulation : Replace the tert-butyl group with smaller alkyl chains (e.g., isopropyl) to assess steric effects on target binding. Analogous studies show that bulkier groups reduce solubility but enhance receptor affinity .

- Fluorine substitution : Compare difluoromethyl (CFH) with trifluoromethyl (CF) analogs to evaluate electronic effects on bioactivity. CFH groups often improve metabolic stability relative to CF .

- Carboxylic acid bioisosteres : Substitute the carboxylic acid with tetrazoles or sulfonamides to enhance membrane permeability, as demonstrated in related pyrimidine drug candidates .

Case Study : A structurally similar compound, 4-[(3-chloro-4-methoxybenzyl)amino]-pyrimidine-5-carboxylic acid, showed enhanced kinase inhibition after substituting the methylthio group with CFH .

How should researchers address contradictory data in purification or bioactivity assays?

Advanced Research Question

- Impurity profiling : Use preparative HPLC to isolate byproducts (e.g., unhydrolyzed esters or tert-butyl cleavage products) and characterize them via high-resolution MS/MS .

- Batch variability analysis : Compare multiple synthesis batches using F NMR to detect inconsistencies in difluoromethylation efficiency .

- Biological assay controls : Include positive controls (e.g., known enzyme inhibitors) to validate assay conditions when bioactivity results conflict with computational predictions .

Advanced Research Question

- Moisture sensitivity : Store at RT in a desiccator, as the tert-butyl group is prone to hydrolysis under humid conditions. Analogous compounds showed 10% degradation after 6 months at 40% humidity .

- Light exposure : Protect from UV light to prevent radical-mediated degradation of the difluoromethyl group .

- Solution stability : Prepare stock solutions in anhydrous DMSO or ethanol and store at -20°C. Avoid aqueous buffers with pH >8 to prevent deprotonation and precipitation .

Caution : Thermal gravimetric analysis (TGA) of related pyrimidine-carboxylic acids revealed decomposition above 200°C, suggesting safe handling below this threshold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.